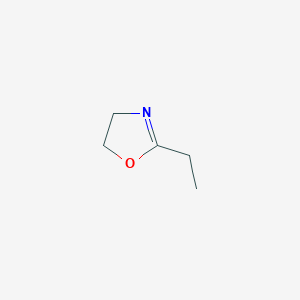

2-Ethyl-2-oxazoline

Beschreibung

Eigenschaften

IUPAC Name |

2-ethyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZZYQZRQDLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25805-17-8 | |

| Record name | Poly(2-ethyl-2-oxazoline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25805-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9065075 | |

| Record name | Oxazole, 2-ethyl-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.0 [mmHg] | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10431-98-8 | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10431-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-oxazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazole, 2-ethyl-4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2-ethyl-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CD92T4P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of Poly(2-oxazoline)s: A Technical Guide for Biomaterial Applications

For Researchers, Scientists, and Drug Development Professionals

Poly(2-oxazoline)s (POx) have rapidly emerged as a highly versatile and promising class of polymers for a wide array of biomedical applications. Their unique combination of biocompatibility, tunable properties, and synthetic flexibility positions them as a compelling alternative to established biomaterials like poly(ethylene glycol) (PEG). This technical guide provides an in-depth exploration of the core aspects of POx chemistry, properties, and their application in the development of advanced biomaterials for drug delivery and tissue engineering.

Introduction to Poly(2-oxazoline)s

Poly(2-oxazoline)s are a family of polymers characterized by a polyamide backbone, which imparts a "pseudo-peptidic" nature, contributing to their excellent biocompatibility.[1][2] The true versatility of POx lies in the 2-position of the oxazoline ring, where a wide variety of side chains can be incorporated. This structural diversity allows for precise tuning of the polymer's physicochemical properties, including hydrophilicity, solubility, and thermal responsiveness.[2][3]

The primary method for synthesizing POx is through living cationic ring-opening polymerization (CROP), which offers exceptional control over molecular weight, low polydispersity, and the ability to create complex architectures such as block copolymers and star-shaped polymers.[2][4] This level of control is crucial for designing biomaterials with predictable and reproducible performance.

Physicochemical Properties of Poly(2-oxazoline)s

The properties of POx are intrinsically linked to the nature of the side chain at the 2-position of the oxazoline monomer. This relationship allows for the rational design of polymers with specific characteristics for various biomedical applications.

Biocompatibility and Low Cytotoxicity

A hallmark of poly(2-oxazoline)s is their excellent biocompatibility and low cytotoxicity. Numerous studies have demonstrated that hydrophilic POx, such as poly(2-methyl-2-oxazoline) (PMeOx) and poly(2-ethyl-2-oxazoline) (PEtOx), are well-tolerated by various cell lines, often exhibiting comparable or even superior biocompatibility to PEG.[5][6] This "stealth" behavior, characterized by reduced protein adsorption and immune recognition, is attributed to the tightly bound water layer around the polymer backbone, which minimizes non-specific interactions with biological components.[6]

Tunable Solubility and Thermoresponsiveness

The solubility of POx in aqueous media can be precisely controlled by modifying the length and nature of the alkyl side chain.

-

Hydrophilic POx: Short side chains, such as methyl (in PMeOx) and ethyl (in PEtOx), result in highly water-soluble polymers.[2]

-

Thermoresponsive POx: Polymers with slightly longer or more branched side chains, like poly(2-isopropyl-2-oxazoline) (PiPrOx), exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This property is highly attractive for creating "smart" biomaterials that respond to temperature changes, for instance, for triggered drug release in hyperthermia-based cancer therapy.[1]

-

Hydrophobic POx: Longer alkyl side chains (e.g., butyl or longer) render the polymer hydrophobic, making it suitable for forming the core of micelles for encapsulating poorly water-soluble drugs.[2]

The following table summarizes the key physicochemical properties of common poly(2-oxazoline) derivatives.

| Polymer Abbreviation | Monomer Side Chain | Key Properties | Molar Mass (Mn, kDa) | PDI (Mw/Mn) | Glass Transition Temp. (Tg, °C) |

| PMeOx | Methyl (-CH₃) | Highly hydrophilic, "stealth" properties | 10 - 58 | < 1.2 | ~50 - 78 |

| PEtOx | Ethyl (-C₂H₅) | Hydrophilic, thermoresponsive (LCST ~62-72°C) | 11.2 - 260 | ~1.10 - 1.40 | ~60 - 62 |

| PiPrOx | Isopropyl (-CH(CH₃)₂) | Thermoresponsive (LCST ~36°C) | - | - | ~79 |

| PnPrOx | n-Propyl (-C₃H₇) | Thermoresponsive (LCST ~24°C) | - | - | - |

| PBuOx | n-Butyl (-C₄H₉) | Hydrophobic | - | - | - |

Poly(2-oxazoline)s in Drug Delivery

The tunable amphiphilicity of POx makes them exceptional candidates for advanced drug delivery systems. Amphiphilic block copolymers, typically comprising a hydrophilic block (e.g., PMeOx or PEtOx) and a hydrophobic block (e.g., PBuOx), can self-assemble in aqueous environments to form micelles. These core-shell nanostructures can encapsulate hydrophobic drugs within their core, thereby increasing their solubility and stability in physiological conditions.

High Drug Loading Capacity and Encapsulation Efficiency

POx-based micelles have demonstrated remarkably high drug loading capacities for a variety of anticancer drugs, including doxorubicin and taxanes. The following table presents a summary of quantitative data for drug loading in POx-based formulations.

| POx Formulation | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |

| P(MeOx-b-BuOx-b-MeOx) Micelles | Paclitaxel Analogue (SB-T-1214) | ~50 | ~100 | [7] |

| P(MeOx-b-BuOx-b-MeOx) Micelles | 17-AAG | ~34.5 | ~86 | [8] |

| P(MeOx-b-BuOx-b-MeOx) Micelles | Etoposide | ~36.2 | ~91 | [8] |

| PLLA-b-PEG/P(His-co-Phe)-b-PEG Micelles | Doxorubicin | ~20 | ~80 | [9] |

| Zwitterionic Oligopeptide-Dox Micelles | Doxorubicin | 44.6 | - |

Cytotoxicity of Poly(2-oxazoline) Formulations

The inherent biocompatibility of POx translates to their drug formulations. While the polymers themselves are generally non-toxic, their drug-loaded counterparts exhibit potent cytotoxicity against cancer cells. The table below summarizes available IC50 data.

| POx Derivative/Formulation | Cell Line | IC50 | Reference |

| Partially Hydrolyzed PEtOx (PEI30) | HeLa | > 1.0 g/L | |

| Partially Hydrolyzed PEtOx (PEI70) | HeLa | ~0.05 g/L | |

| Partially Hydrolyzed PEtOx (PEI96) | HeLa | ~0.01 g/L | |

| Quaternized Triblock Copolymer (T10) | MDCK | ~0.07 mM | [6] |

| PMeOx-Doxorubicin Conjugate | B16 Melanoma | - | [8] |

Poly(2-oxazoline)s in Tissue Engineering

The ability to form hydrogels with tunable mechanical properties and excellent biocompatibility makes POx a strong candidate for tissue engineering applications. POx-based hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.

The cross-linking of POx to form hydrogels can be achieved through various methods, including photo-initiated thiol-ene "click" chemistry. This method allows for the rapid formation of hydrogels under mild conditions, which is crucial for encapsulating cells without compromising their viability.

Experimental Protocols

Synthesis of Poly(2-methyl-2-oxazoline) via Cationic Ring-Opening Polymerization (CROP)

Materials:

-

2-methyl-2-oxazoline (MeOx), dried and distilled

-

Acetonitrile (ACN), anhydrous

-

Initiator (e.g., methyl triflate or benzyl chloride/boron trifluoride etherate)

-

Terminating agent (e.g., water or methanolic KOH)

-

Diethyl ether

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the desired amount of initiator in anhydrous acetonitrile.

-

Add the 2-methyl-2-oxazoline monomer to the initiator solution. The monomer-to-initiator ratio will determine the target molecular weight.

-

Heat the reaction mixture to the desired temperature (e.g., 80-140°C). The reaction can be performed using conventional heating or a microwave reactor for accelerated polymerization.

-

Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.

-

Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

Terminate the polymerization by adding the terminating agent (e.g., a small amount of water).

-

Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.

-

Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Preparation of Doxorubicin-Loaded POx Micelles via Thin-Film Hydration

Materials:

-

Amphiphilic POx block copolymer (e.g., P(MeOx-b-BuOx-b-MeOx))

-

Doxorubicin (DOX)

-

Organic solvent (e.g., ethanol or chloroform)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Dissolve a predetermined amount of the POx block copolymer and doxorubicin in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.

-

Further dry the film under high vacuum for several hours to remove any residual solvent.

-

Hydrate the thin film by adding PBS (pH 7.4) and gently agitating the flask. The micelles will self-assemble and encapsulate the drug.

-

To remove any unencapsulated drug, the micellar solution can be centrifuged or filtered.

-

Characterize the drug-loaded micelles for size, drug loading content, and encapsulation efficiency.

In Vitro Cytotoxicity Assessment using the MTT Assay

Materials:

-

Cancer cell line (e.g., HeLa or MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

POx-based nanoparticles (test substance)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of the POx-based nanoparticles in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test substance. Include untreated cells as a control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add the MTT solution to each well.

-

Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Synthesis of POx Hydrogels via Photo-initiated Thiol-Ene "Click" Chemistry

Materials:

-

POx copolymer with pendant alkene groups (e.g., poly(2-methyl-2-oxazoline-co-2-dec-9-enyl-2-oxazoline))

-

Dithiol crosslinker (e.g., dithiothreitol - DTT)

-

Photoinitiator (e.g., Irgacure 2959)

-

Solvent (e.g., water or a suitable buffer)

-

UV light source (365 nm)

Procedure:

-

Prepare a stock solution of the alkene-functionalized POx copolymer in the chosen solvent.

-

Prepare stock solutions of the dithiol crosslinker and the photoinitiator.

-

In a suitable vessel, mix the POx copolymer solution with the dithiol crosslinker and the photoinitiator. The stoichiometry of thiol to ene groups can be varied to control the crosslinking density.

-

Expose the mixture to UV light (365 nm) for a specific duration to initiate the thiol-ene reaction and form the hydrogel.

-

The resulting hydrogel can be washed with the solvent to remove any unreacted components.

-

Characterize the hydrogel for its swelling behavior, mechanical properties, and, if applicable, its ability to support cell growth.

Visualizing Key Processes and Relationships

Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

The following diagram illustrates the fundamental steps of the CROP mechanism for the synthesis of poly(2-oxazoline)s.

Caption: Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines.

Structure-Property Relationship of Poly(2-oxazoline)s

The chemical structure of the monomer side chain dictates the macroscopic properties of the resulting polymer, enabling the design of POx for specific biomaterial applications.

Caption: Structure-Property-Application Relationship of POx.

Cellular Uptake of POx Micelles via Clathrin-Mediated Endocytosis

The primary mechanism for the cellular internalization of POx-based nanoparticles is endocytosis. The following diagram details the clathrin-mediated endocytosis pathway.

Caption: Clathrin-Mediated Endocytosis of POx Micelles.

Conclusion

Poly(2-oxazoline)s represent a highly promising and versatile platform for the development of next-generation biomaterials. Their synthetic tractability, coupled with their excellent biocompatibility and tunable properties, allows for the rational design of sophisticated systems for drug delivery and tissue engineering. As research in this field continues to expand, POx-based biomaterials are poised to make a significant impact on the future of medicine. This guide provides a foundational understanding for researchers and professionals looking to harness the potential of this remarkable class of polymers.

References

- 1. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Poly(this compound) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-property relationship in cytotoxicity and cell uptake of poly(2-oxazoline) amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Combinations of Multiple Chemotherapeutic Agents in High Capacity Poly(2-oxazoline) Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biocompatibility of Poly(2-ethyl-2-oxazoline) Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-ethyl-2-oxazoline) (PEtOx) is a synthetic polymer that has garnered significant attention in the biomedical field as a promising alternative to the current gold standard, poly(ethylene glycol) (PEG).[1][2][3] PEtOx is a member of the poly(2-oxazoline) (POx) family of polymers, which are considered "pseudopeptides" due to their structural similarity to polypeptides.[2][4] This unique structure contributes to their favorable biological properties, including excellent biocompatibility, "stealth" behavior that helps evade the immune system, and tunable physicochemical properties.[1][2][4] This technical guide provides an in-depth analysis of the biocompatibility of PEtOx, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological interactions.

In Vitro Cytotoxicity

The assessment of cytotoxicity is a critical first step in evaluating the biocompatibility of any new biomaterial. PEtOx has been extensively studied using various cell lines and has consistently demonstrated low to negligible cytotoxicity, even at high concentrations.[3][5]

Experimental Methodology: MTT Assay for Cell Viability

A standard method to evaluate the in vitro cytotoxicity of polymers is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][6]

-

Cell Culture: Adherent cell lines (e.g., mouse embryonic fibroblasts 3T3, human hepatoma HepG2, or macrophage-like P388.D1) are seeded in 96-well plates and cultured in appropriate media until they reach a desired confluency.[7]

-

Polymer Incubation: The culture medium is replaced with fresh medium containing various concentrations of the PEtOx polymer. Control wells with untreated cells and cells treated with a known cytotoxic agent (e.g., polyethyleneimine, PEI) are also included.[6] The cells are then incubated for a specified period, typically 24 to 72 hours.[6]

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for another 2-4 hours at 37°C.[3]

-

Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., a mixture of dimethylformamide and sodium dodecyl sulfate) is added to dissolve the formazan crystals formed by metabolically active cells.[3]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Quantitative Cytotoxicity Data

The following table summarizes representative quantitative data on the cytotoxicity of PEtOx from various studies.

| Polymer | Cell Line | Concentration | Incubation Time (h) | Cell Viability (%) | Reference |

| PEtOx (10 kDa) | RAT-2 | 5 mg/mL | 24 | > 90 | [6] |

| PEtOx (20 kDa) | RAT-2 | 5 mg/mL | 24 | > 90 | [6] |

| PEtOx (various MW) | Multiple | up to 20 g/L | 48-72 | Generally non-toxic | [3] |

| PEtOx-co-PEI (partially hydrolyzed) | 3T3 fibroblasts | Varies | 24 | Viability decreases with increasing hydrolysis | [7] |

| PEtOx-co-PEI (partially hydrolyzed) | P388.D1 macrophages | Varies | 24 | Higher sensitivity than fibroblasts | [7] |

In Vivo Toxicity

Following promising in vitro results, the biocompatibility of PEtOx has been further validated through in vivo studies in animal models. These studies have consistently shown that PEtOx is well-tolerated with no significant adverse effects.

Experimental Methodology: Acute and Repeated-Dose Toxicity Studies in Rodents

-

Animal Model: Typically, rats or mice are used for these studies.

-

Administration: PEtOx of varying molecular weights is administered, often intravenously, at a range of concentrations.

-

Observation: Animals are monitored for any signs of toxicity, including changes in behavior, weight loss, and mortality over a specified period.

-

Histopathology: At the end of the study, major organs are harvested, and histological analysis is performed to identify any signs of tissue damage or inflammation.

-

Blood Analysis: Blood samples are collected to analyze hematological and serum chemistry parameters to assess organ function.

Quantitative In Vivo Toxicity Data

| Polymer | Animal Model | Dose | Route of Administration | Observation | Reference |

| PEtOx (10 kDa) | Rats | 500-2000 mg/kg | Intravenous (repeated injections) | No adverse effects | [1] |

| PEtOx (20 kDa) | Rats | 500-2000 mg/kg | Intravenous (repeated injections) | No adverse effects | [1] |

| PEtOx | Rats (oral), Rabbits (dermal) | > 4 g/kg (LD50) | Oral, Dermal | Well-tolerated | [5] |

Immunogenicity and Stealth Properties

A key advantage of PEtOx is its low immunogenicity, often referred to as its "stealth" property.[1][2][4] This characteristic is crucial for applications such as drug delivery, as it allows the polymer-drug conjugate to circulate in the bloodstream for extended periods without being rapidly cleared by the immune system.[2][8] The stealth properties of PEtOx are attributed to its hydrophilic nature and the tertiary amide backbone, which suppresses interactions with proteins.[1]

Protein Adsorption

The first step in the immune recognition of foreign materials is often the adsorption of plasma proteins, a process known as opsonization.[8][9] PEtOx surfaces have been shown to exhibit very low protein adsorption, comparable to that of PEG.[10]

QCM-D is a highly sensitive technique used to measure the mass and viscoelastic properties of adsorbed layers on a sensor surface in real-time.

-

Sensor Functionalization: A gold-coated quartz crystal sensor is coated with a thin layer of PEtOx.

-

Baseline Measurement: The sensor is placed in a flow cell, and a baseline frequency and dissipation are established in a buffer solution.

-

Protein Introduction: A solution containing a model protein (e.g., fibrinogen, albumin) or human serum is flowed over the sensor surface.

-

Adsorption Monitoring: Changes in the sensor's resonance frequency (Δf) and dissipation (ΔD) are monitored. A decrease in frequency corresponds to an increase in mass on the sensor surface (protein adsorption).

-

Data Analysis: The adsorbed mass per unit area can be calculated from the change in frequency using the Sauerbrey equation.

Quantitative Protein Adsorption Data

| Polymer Coating | Protein Source | Adsorbed Mass (ng/cm²) | Reference |

| PEtOx | Fibrinogen | Extremely low, similar to PEG | [10] |

| PMeOx | Fibronectin | ~6 | [11] |

Visualizing the Stealth Effect

The following diagram illustrates the proposed mechanism by which PEtOx coatings reduce protein adsorption and subsequent immune cell recognition.

Caption: The stealth effect of PEtOx coating reduces protein adsorption, preventing immune recognition.

Hemocompatibility

For any material intended for intravenous administration, assessing its interaction with blood components is paramount. Hemocompatibility studies on PEtOx have revealed that it does not cause significant hemolysis (rupture of red blood cells) or red blood cell aggregation.[12][13]

Experimental Methodology: Hemolysis Assay (ASTM F756-00)

-

Blood Collection: Fresh human or animal blood is collected in tubes containing an anticoagulant.

-

Red Blood Cell (RBC) Preparation: The blood is centrifuged to separate the RBCs, which are then washed and resuspended in a saline solution.

-

Incubation: The RBC suspension is incubated with various concentrations of PEtOx at 37°C for a defined period. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (saline) are included.

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

-

Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm).

-

Calculation: The percentage of hemolysis is calculated relative to the positive control. A material is generally considered non-hemolytic if the hemolysis is less than 2%.[14]

Quantitative Hemocompatibility Data

| Polymer | Concentration | Hemolysis (%) | Observation | Reference |

| PEtOx (0.4-40 kDa) | up to 80 g/L | < 2% | Non-hemolytic, no erythrocyte aggregation | [12][13] |

| PEtOx (200 kDa) | 40 g/L | Not specified | Minor erythrocyte aggregation | [13] |

Signaling Pathways and Cellular Response

Given the low cytotoxicity and minimal protein interaction of PEtOx, significant activation of inflammatory signaling pathways is not expected. However, for context, the diagram below illustrates a generalized inflammatory signaling pathway that could be triggered by a non-biocompatible material that induces an immune response.

Caption: A generalized inflammatory signaling pathway potentially activated by non-biocompatible materials.

Biocompatibility Assessment Workflow

The following diagram outlines a typical workflow for assessing the biocompatibility of a new polymer like PEtOx.

Caption: A typical workflow for the comprehensive biocompatibility assessment of a new polymer.

Conclusion

The extensive body of research on poly(this compound) overwhelmingly supports its high degree of biocompatibility. PEtOx exhibits low in vitro cytotoxicity across various cell lines and is well-tolerated in vivo. Its excellent hemocompatibility and, most notably, its "stealth" properties, which stem from reduced protein adsorption and lead to low immunogenicity, make it an exceptionally promising candidate for a wide range of biomedical applications. These applications include drug delivery, gene therapy, tissue engineering, and the development of advanced biomaterials.[1][2][4][15] As research continues, PEtOx is poised to become a key player in the next generation of polymeric biomaterials.

References

- 1. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]

- 2. "Grafting-from" synthesis and characterization of poly (this compound)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-property relationship in cytotoxicity and cell uptake of poly(2-oxazoline) amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro study of partially hydrolyzed poly(2-ethyl-2-oxazolines) as materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stealth Coating of Nanoparticles in Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Tuning the Surface of Nanoparticles: Impact of Poly(this compound) on Protein Adsorption in Serum and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tu-dresden.de [tu-dresden.de]

- 12. Poly(this compound) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In-Vitro Biocompatibility and Hemocompatibility Study of New PET Copolyesters Intended for Heart Assist Devices [mdpi.com]

- 15. tu-dresden.de [tu-dresden.de]

Solubility of Poly(2-ethyl-2-oxazoline) in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-ethyl-2-oxazoline) (PEtOx) is a synthetic polymer that has garnered significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, stealth properties, and tunable solubility. A thorough understanding of its solubility in various organic solvents is paramount for its application in drug delivery, polymer blending, and material fabrication. This technical guide provides a comprehensive overview of the solubility of PEtOx in a range of organic solvents, detailing both qualitative and semi-quantitative data. Furthermore, it outlines key experimental protocols for determining solubility parameters and presents a theoretical framework for understanding polymer-solvent interactions.

Core Concepts in PEtOx Solubility

The solubility of a polymer in a given solvent is governed by the principle of "like dissolves like." This maxim is scientifically grounded in the thermodynamics of mixing, where a negative Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) favors dissolution. For polymers, the entropic contribution (ΔS_mix) to dissolution is smaller than for small molecules, making the enthalpic term (ΔH_mix), which represents the intermolecular interactions between polymer and solvent, particularly crucial.

Key factors influencing the solubility of PEtOx include:

-

Polarity: PEtOx is a polar polymer due to the amide groups in its backbone. Therefore, it exhibits good solubility in polar organic solvents.

-

Hydrogen Bonding: The oxygen and nitrogen atoms in the amide groups of PEtOx can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding can enhance solubility.

-

Molecular Weight: Generally, the solubility of polymers decreases with increasing molecular weight.[1]

-

Temperature: For PEtOx, solubility in some solvents can be temperature-dependent, exhibiting a lower critical solution temperature (LCST) behavior, where it phase separates upon heating.[1]

Logical Relationship of PEtOx Solubility

The following diagram illustrates the key factors influencing the solubility of PEtOx in an organic solvent.

References

A Technical Guide to the Thermal Properties of Poly(2-ethyl-2-oxazoline) Copolymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical thermal properties of poly(2-ethyl-2-oxazoline) (PEtOx) copolymers, a versatile class of polymers with significant potential in biomedical and pharmaceutical applications. Understanding the thermal behavior of these copolymers is paramount for their application in areas such as drug delivery, tissue engineering, and smart materials. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and illustrates the relationships governing these properties.

Core Thermal Properties of PEtOx Copolymers

The thermal behavior of PEtOx copolymers is primarily characterized by their glass transition temperature (Tg), cloud point temperature (Tcp), and thermal stability. These properties are highly tunable by altering the copolymer composition, molecular weight, and the nature of the comonomers, offering a high degree of control for specific applications.

Glass Transition Temperature (Tg)

The glass transition temperature is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PEtOx copolymers, the Tg is significantly influenced by the side-chain structure of the comonomers and the overall molecular weight.

Incorporating comonomers with longer or bulkier side chains can disrupt chain packing, leading to a lower Tg.[1] Conversely, the presence of rigid structures, such as phenyl groups, can increase the Tg.[2] The relationship between comonomer structure and Tg is a key consideration in designing copolymers with specific mechanical properties at physiological temperatures.

Table 1: Glass Transition Temperatures (Tg) of PEtOx Copolymers

| Comonomer | Copolymer Composition (PEtOx mol%) | Molecular Weight (Da) | Tg (°C) | Reference |

| 2-propyl-2-oxazoline (PrOx) | 75 | 5000 | -3 to 84 (range dependent on composition) | [2] |

| 2-pentyl-2-oxazoline (PeOx) | 50 | 5000 | -3 to 84 (range dependent on composition) | [2] |

| 2-phenyl-2-oxazoline (PhOx) | 25 | 5000 | -3 to 84 (range dependent on composition) | [2] |

| 2-isostearyl-2-oxazoline (iStOx) | Varies | Not Specified | 0 to 60 | [1] |

| Thioamide analogue | 88 (8% thionation) | Not Specified | Increases with thionation | [3] |

| Methyl Ester Side Chains | Varies | Not Specified | -1 to 54 | [4] |

Note: The Tg values can be highly dependent on the specific molecular weight and copolymer composition, as indicated by the ranges provided in some references.

Cloud Point Temperature (Tcp) and Lower Critical Solution Temperature (LCST)

Many PEtOx copolymers exhibit thermoresponsive behavior in aqueous solutions, characterized by a cloud point temperature (Tcp). This is the temperature at which the polymer solution becomes visibly cloudy upon heating, indicating a phase separation. This phenomenon is a manifestation of the polymer's Lower Critical Solution Temperature (LCST) behavior, where the polymer is soluble at lower temperatures and becomes insoluble as the temperature is raised.[5] This property is of particular interest for drug delivery applications, as it can be used to trigger drug release at specific physiological temperatures.

The Tcp of PEtOx copolymers can be precisely tuned by adjusting the hydrophilic/hydrophobic balance.[5] Copolymerization of EtOx with more hydrophobic monomers, such as 2-propyl-2-oxazoline (nPrOx), will generally lower the Tcp, while copolymerization with more hydrophilic monomers can increase it.[4][5] The molecular weight of the copolymer also plays a role, with higher molecular weights typically leading to a lower Tcp.[6]

Table 2: Cloud Point Temperatures (Tcp) of PEtOx Copolymers in Aqueous Solution

| Comonomer | Copolymer Composition (PEtOx mol%) | Molecular Weight ( g/mol ) | Tcp (°C) | Reference |

| 2-propyl-2-oxazoline (nPrOx) | Varies | Not Specified | 25 to 100 | [5] |

| 2-isopropyl-2-oxazoline (iPrOx) | Varies | Not Specified | 38 to 67 | [6] |

| Methyl Ester Side Chains | Varies | Not Specified | 24 to 108 | [4] |

| Thioamide analogue | 88 (12% thionation) | Not Specified | 30.5 | [3] |

| PEtOx Homopolymer | 100 | 20,000 - 500,000 | 61 - 63.5 | [6] |

Thermal Stability

The thermal stability of PEtOx copolymers is typically assessed using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, indicating the onset of thermal degradation. Generally, PEtOx-based polymers exhibit good thermal stability, with degradation temperatures often exceeding 300°C.[4][7] The specific side-chain functionalities can have a minor influence on the overall thermal stability.[7]

Table 3: Thermal Decomposition Temperatures of PEtOx Copolymers

| Comonomer | Copolymer Composition | Decomposition Temp. (°C) | Notes | Reference |

| PEtOx Homopolymer | 100% | >300 | Stable up to high temperatures. | [4] |

| Phenyl-2-oxazoline / Fatty Acid Oxazoline | Varies | Negligible difference across compositions | Side-chain groups have minimal influence on stability. | [7] |

| Thioamide analogue | Varies | Decreases with increasing thionation | Thionation reduces thermal stability. | [3] |

Experimental Protocols

Accurate determination of the thermal properties of PEtOx copolymers relies on standardized experimental techniques. The following sections detail the methodologies for the key analyses.

Differential Scanning Calorimetry (DSC) for Tg Determination

Differential Scanning Calorimetry is the primary technique used to measure the glass transition temperature.

-

Instrumentation: A Mettler-Toledo DSC1 or similar instrument equipped with an autosampler and a nitrogen atmosphere purge.[7]

-

Sample Preparation: 5–15 mg of the polymer sample is weighed into a 40 μL aluminum pan and hermetically sealed.[1][7]

-

Experimental Procedure:

-

Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[1]

Turbidimetry for Tcp Determination

Turbidimetry is used to determine the cloud point temperature of polymer solutions.

-

Instrumentation: A UV-vis spectrophotometer equipped with a temperature controller.[7]

-

Sample Preparation: A solution of the polymer in deionized water or a relevant buffer is prepared at a specific concentration (e.g., 5 mg/mL).[7] The solution is placed in a quartz cuvette.

-

Experimental Procedure:

-

Data Analysis: The cloud point temperature is typically defined as the temperature at which the transmittance drops to 50% or 90% of its initial value during the heating cycle.[8]

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is employed to evaluate the thermal stability and degradation profile of the copolymers.

-

Instrumentation: A Mettler-Toledo TGA or a similar instrument.[7]

-

Sample Preparation: 5–15 mg of the polymer sample is placed in a 40 μL aluminum pan.[7]

-

Experimental Procedure:

-

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is often taken as the temperature at which a significant weight loss begins.

Visualizing Experimental and Conceptual Relationships

Graphical representations are invaluable for understanding the workflows and the interplay of factors influencing the thermal properties of PEtOx copolymers.

Caption: Experimental workflow for the synthesis and thermal characterization of PEtOx copolymers.

Caption: Key factors influencing the cloud point temperature (Tcp) of PEtOx copolymers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Thermoresponsive poly(2-oxazoline)s, polypeptoids, and polypeptides - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01320A [pubs.rsc.org]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Poly(2-ethyl-2-oxazoline): A Pseudo-Polypeptide for Advanced Drug Delivery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-ethyl-2-oxazoline) (PEOZ), a synthetic polymer with a unique pseudo-polypeptide structure, is emerging as a compelling alternative to poly(ethylene glycol) (PEG) in the realm of advanced drug delivery. Its structural analogy to natural polypeptides imparts excellent biocompatibility and "stealth" properties, reducing immunogenicity and enabling prolonged circulation times. The cationic ring-opening polymerization (CROP) of this compound allows for the synthesis of well-defined polymers with precise control over molecular weight and low polydispersity. This technical guide provides a comprehensive overview of PEOZ, detailing its synthesis, characterization, and its application as a versatile platform for the development of innovative drug delivery systems. We present key quantitative data, in-depth experimental protocols, and visual representations of relevant biological and experimental workflows to equip researchers with the foundational knowledge required to harness the potential of this promising biomaterial.

The Pseudo-Polypeptide Nature of Poly(this compound)

The classification of poly(this compound) as a pseudo-polypeptide stems from its distinct structural characteristics that mimic natural polypeptides.[1] The polymer backbone consists of a repeating ethylene imine unit, with an N-acylated side chain.[2] This structure features a tertiary amide bond in every repeating unit, which is analogous to the peptide bonds that form the backbone of proteins.[1] This structural similarity is a key factor in PEOZ's excellent biocompatibility and reduced immunogenicity compared to other synthetic polymers.[3][4]

The presence of the ethyl group in the side chain of PEOZ provides a balance of hydrophilicity and hydrophobicity, contributing to its solubility in water and various organic solvents. This versatility allows for the creation of a wide range of drug formulations, including micelles and nanoparticles, for the delivery of both hydrophobic and hydrophilic drugs.[1][5] Furthermore, the "stealth" properties of PEOZ, similar to those of PEG, are attributed to the formation of a hydration shell around the polymer backbone, which effectively shields it from opsonization and clearance by the reticuloendothelial system (RES).[6]

Synthesis and Characterization of Poly(this compound)

The synthesis of PEOZ is primarily achieved through a living cationic ring-opening polymerization (CROP) of the this compound monomer.[7][8] This method offers excellent control over the polymer's molecular weight, architecture, and end-group functionality.[2]

Experimental Protocol: Cationic Ring-Opening Polymerization of this compound

This protocol describes a typical laboratory-scale synthesis of PEOZ.

Materials:

-

This compound (monomer), dried over CaH₂ and distilled under reduced pressure.[6]

-

Initiator (e.g., methyl tosylate or methyl triflate), freshly distilled.[2]

-

Anhydrous acetonitrile (solvent).[6]

-

Terminating agent (e.g., methanolic potassium hydroxide or primary/secondary amines).

-

Argon or Nitrogen gas for inert atmosphere.

-

Schlenk line or glovebox.

Procedure:

-

Monomer and Solvent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. The this compound monomer and acetonitrile solvent must be rigorously dried to prevent premature termination of the polymerization.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound monomer in anhydrous acetonitrile. The monomer concentration is typically kept between 2 and 4 M.

-

Initiation: Add the initiator (e.g., methyl tosylate) to the monomer solution via syringe. The molar ratio of monomer to initiator will determine the target degree of polymerization and thus the molecular weight of the final polymer.

-

Polymerization: Heat the reaction mixture to a specific temperature (typically between 70°C and 140°C) and stir for the desired reaction time.[9] The polymerization progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

-

Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding the terminating agent. For example, adding a solution of potassium hydroxide in methanol will yield a hydroxyl-terminated PEOZ.

-

Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether. The precipitated polymer is then collected by filtration and dried under vacuum. Further purification can be achieved by dialysis against water to remove any unreacted monomer and initiator.

-

Characterization: The resulting PEOZ should be characterized to determine its molecular weight, polydispersity index (PDI), and chemical structure.

Characterization Techniques

¹H NMR is a powerful tool for confirming the structure of PEOZ and determining the degree of polymerization.

Procedure:

-

Dissolve a small amount of the purified PEOZ polymer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[6]

-

Record the ¹H NMR spectrum.

-

Spectral Analysis:

-

The broad multiplet around 3.5 ppm corresponds to the backbone methylene protons (-N-CH₂-CH₂-).[4]

-

The quartet around 2.4 ppm is assigned to the methylene protons of the ethyl side chain (-CO-CH₂-CH₃).[4]

-

The triplet around 1.1 ppm corresponds to the methyl protons of the ethyl side chain (-CO-CH₂-CH₃).[4]

-

The degree of polymerization can be calculated by comparing the integration of the backbone protons to the integration of the end-group protons, if a specific initiator with distinct proton signals is used.[10]

-

SEC/GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized PEOZ.

Experimental Conditions:

-

Mobile Phase: A suitable solvent in which the PEOZ is soluble, such as N,N-dimethylformamide (DMF) with 0.05 M LiBr or chloroform.

-

Columns: A set of columns with appropriate pore sizes to separate the polymer chains based on their hydrodynamic volume.

-

Detector: A refractive index (RI) detector is commonly used.

-

Calibration: The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

Data Analysis: The elution profile of the polymer is used to calculate the molecular weight distribution and the PDI. A PDI value close to 1.0 indicates a well-controlled polymerization and a narrow distribution of polymer chain lengths.[2]

DSC is employed to determine the thermal properties of PEOZ, such as the glass transition temperature (Tg).

Procedure:

-

A small, accurately weighed sample of the polymer is sealed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1]

-

The heat flow is measured as a function of temperature.

-

Data Analysis: The glass transition temperature is identified as a step change in the baseline of the DSC thermogram. The Tg of PEOZ is typically in the range of 60-70 °C, depending on its molecular weight.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for PEOZ from various studies, providing a comparative overview for researchers.

Table 1: Molecular Weight and Polydispersity of PEOZ

| Initiator | Monomer/Initiator Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (SEC/GPC) | PDI (Mw/Mn) | Reference |

| Methyl Tosylate | 50 | 5,000 | 4,800 | 1.12 | [2] |

| Methyl Triflate | 100 | 10,000 | 9,500 | 1.10 | [2] |

| Benzyl Bromide | 75 | 7,500 | 7,200 | 1.25 | [2] |

Table 2: Drug Loading in PEOZ-based Nanoparticles

| Drug | Formulation | Drug Loading Capacity (%) | Drug Loading Efficiency (%) | Reference |

| Paclitaxel | PEOZ-PLA Micelles | 15.2 | 85.4 | [1] |

| Doxorubicin | PEOZ-PCL Micelles | 12.8 | 78.9 | [12] |

| Curcumin | PEOZ Nanoparticles | 18.5 | 92.1 | [13] |

Table 3: In Vitro Cytotoxicity of PEOZ

| Cell Line | PEOZ Molecular Weight (kDa) | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |

| HeLa | 5 | > 1000 | 24 | [6] |

| MCF-7 | 10 | > 1000 | 48 | [6] |

| L929 | 50 | > 500 | 72 | [12] |

Visualizing Key Processes with Graphviz

Diagrams created using Graphviz (DOT language) illustrate important workflows and pathways related to PEOZ.

Synthesis Workflow of Poly(this compound)

Caption: Workflow for the synthesis of PEOZ via CROP.

Cellular Uptake of PEOZ-based Nanoparticles

Caption: Cellular uptake pathway of PEOZ nanoparticles.

PEOZ-Polypeptide Block Copolymer Synthesis Logic

Caption: Logical flow for synthesizing PEOZ-polypeptide block copolymers.

Conclusion

Poly(this compound) presents a highly attractive and versatile platform for the development of next-generation drug delivery systems. Its pseudo-polypeptide nature confers significant advantages in terms of biocompatibility and stealth properties, while its synthesis via living cationic ring-opening polymerization allows for the creation of well-defined and tailored polymer architectures. The ability to form various nanoparticle formulations and block copolymers with other bioactive molecules further expands its therapeutic potential. This technical guide has provided a foundational understanding of PEOZ, from its synthesis and characterization to its application in drug delivery. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore and innovate with this promising biomaterial.

References

- 1. Evaluation of Poly(this compound) Containing Copolymer Networks of Varied Composition as Sustained Metoprolol Tartrate Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Structure-property relationship in cytotoxicity and cell uptake of poly(2-oxazoline) amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Investigating the Potential of Poly(this compound) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tu-dresden.de [tu-dresden.de]

Methodological & Application

Synthesis of Poly(2-ethyl-2-oxazoline) via Cationic Ring-Opening Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx), a versatile polymer with significant potential in biomedical applications, including drug delivery.[1][2] PEtOx is recognized for its biocompatibility, "stealth" properties that reduce immune system recognition, and tunable characteristics.[1][3] As a viable alternative to poly(ethylene glycol) (PEG), PEtOx offers a stable, highly functionalizable platform for the development of advanced therapeutic systems.[1]

The synthesis of PEtOx is typically achieved through cationic ring-opening polymerization (CROP) of this compound monomers.[1][2][4][5] This method allows for the production of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, a crucial aspect for applications in drug delivery where batch-to-batch consistency is paramount.[6][7]

I. Polymerization Overview

The CROP of this compound is a "living" polymerization technique, which proceeds in three main stages: initiation, propagation, and termination. The choice of initiator, solvent, and reaction conditions plays a critical role in controlling the final properties of the polymer.[4][8]

Initiation: The polymerization is initiated by electrophilic agents, such as alkylating agents. Commonly used initiators include methyl triflate (MeOTf) and methyl tosylate, which are known for their high efficiency.[5][9] The initiator attacks the nitrogen atom of the this compound monomer, forming a cationic oxazolinium species.[6]

Propagation: The cationic propagating species then reacts with subsequent monomer molecules, leading to the growth of the polymer chain.[6] The reaction is typically conducted at elevated temperatures to ensure efficient propagation.[6]

Termination: The living polymerization can be terminated by the addition of a nucleophile, such as water, an amine, or a carboxyl group.[1] This step allows for the introduction of specific functional end-groups, which can be utilized for further conjugation or modification, a process often referred to as "click-chemistry".[1]

II. Experimental Data

The following tables summarize typical experimental conditions and resulting polymer characteristics for the synthesis of PEtOx via CROP.

Table 1: Reaction Parameters for PEtOx Synthesis

| Initiator | Monomer/Initiator Ratio ([M]/[I]) | Solvent | Temperature (°C) | Time (h) |

| Methyl Triflate | 100 | Acetonitrile | 80 | 72 |

| α-bromoisobutyrylbromide | Varies | Acetonitrile | 100-180 (Microwave) | Varies |

| 2-ethyl-3-methyl-2-oxazolinium triflate | 20-200 | Dihydrolevoglucosenone | 60 | Varies |

Table 2: Resulting Polymer Characteristics

| Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Methyl Triflate | ~5,000 | 1.10 - 1.15 | [4] |

| α-bromoisobutyrylbromide | up to 48,500 | 1.09 - 1.29 | [7] |

| 2-ethyl-3-methyl-2-oxazolinium triflate | Varies with [M]/[I] | Narrow | [5] |

III. Detailed Experimental Protocols

A. Materials and Reagents

-

This compound (EtOx) monomer (distilled and dried over molecular sieves)

-

Initiator (e.g., methyl triflate, methyl tosylate)

-

Anhydrous solvent (e.g., acetonitrile, dried over barium oxide and distilled)[1]

-

Terminating agent (e.g., piperazine, water)

-

Drying agent (e.g., molecular sieves 4 Å)

-

Nitrogen or Argon gas for inert atmosphere

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Freeze-dryer

B. Protocol for PEtOx Synthesis via CROP

-

Preparation of Reaction Setup: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to exclude moisture.

-

Monomer and Solvent Preparation: The this compound monomer and the solvent (e.g., acetonitrile) must be rigorously dried and purified prior to use to ensure a controlled polymerization.[1]

-

Initiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound monomer in the anhydrous solvent. The final monomer concentration is typically around 4 M.[1]

-

Addition of Initiator: Add the initiator (e.g., methyl triflate, 1 molar equivalent relative to the desired polymer chain length) to the stirred monomer solution.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required duration (e.g., 72 hours).[1] The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.

-

Termination: After the desired polymerization time, cool the reaction mixture to room temperature. Terminate the living polymer chains by adding a nucleophilic agent. For example, to obtain an amine-terminated polymer, an excess of a diamine like 1-Boc-piperazine can be added.[1]

-

Purification:

-

Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether).

-

Collect the precipitated polymer by filtration or centrifugation.

-

Further purify the polymer by dialysis against deionized water using an appropriate molecular weight cut-off membrane to remove unreacted monomer, initiator, and other small molecules.

-

Finally, isolate the purified polymer by freeze-drying to obtain a white, fluffy solid.[10]

-

C. Protocol for PEtOx Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[1][10]

-

Record ¹H NMR and ¹³C NMR spectra to confirm the polymer structure and determine the degree of polymerization. The successful ring-opening polymerization is indicated by the appearance of characteristic signals for the polymer backbone and the disappearance of the monomer signals.[1]

-

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.

-

A narrow PDI (typically below 1.3) is indicative of a well-controlled, living polymerization.[4]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Confirm the chemical structure of the polymer. The disappearance of the oxazolinium ring vibration and the appearance of the amide carbonyl stretch in the polymer are key indicators of successful polymerization.[1]

-

IV. Visualizations

Caption: Cationic Ring-Opening Polymerization Mechanism of PEtOx.

Caption: Experimental Workflow for PEtOx Synthesis.

References

- 1. "Grafting-from" synthesis and characterization of poly (this compound)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Poly(this compound) Containing Copolymer Networks of Varied Composition as Sustained Metoprolol Tartrate Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

Application Notes and Protocols for Living Cationic Polymerization of 2-Ethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the living cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (EtOx). This method allows for the synthesis of poly(this compound) (PEtOx), a versatile polymer platform with significant potential in biomedical applications, including drug delivery and tissue engineering, owing to its biocompatibility and tunable properties.[1]

Overview

The living cationic polymerization of this compound is a robust method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2] The process involves the initiation of the polymerization of the EtOx monomer using a cationic initiator, followed by propagation in a suitable solvent. The "living" nature of this polymerization allows for the synthesis of block copolymers and end-functionalized polymers by sequential monomer addition or by terminating the reaction with a specific nucleophile.[1][3] Methyl triflate is a highly effective initiator for this process, typically yielding polymers with PDI values around 1.10-1.15.[2]

Experimental Data

The following table summarizes representative data from the living cationic polymerization of this compound using methyl triflate as the initiator. The theoretical number-average molecular weight (Mn,th) is calculated based on the monomer-to-initiator ratio and the monomer conversion. The experimental number-average molecular weight (Mn,exp) and polydispersity index (PDI) are typically determined by size exclusion chromatography (SEC).

| Entry | Monomer/Initiator Ratio ([M]/[I]) | Monomer Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50 | >99 | ~5,000 | ~5,100 | 1.12 |

| 2 | 100 | >99 | ~10,000 | ~10,200 | 1.10 |

| 3 | 200 | >99 | ~20,000 | ~20,500 | 1.15 |

Experimental Protocol

This protocol details the synthesis of PEtOx via living cationic ring-opening polymerization using methyl triflate as the initiator and acetonitrile as the solvent.

Materials

-

This compound (EtOx, >99%)

-

Methyl trifluoromethanesulfonate (Methyl triflate, MeOTf, >99%)

-

Acetonitrile (ACN), anhydrous (<50 ppm H₂O)

-

Terminating agent (e.g., piperidine, >99%)

-

Diethyl ether, anhydrous

-

Calcium hydride (CaH₂)

-

Argon or Nitrogen gas (high purity)

-

Standard glassware for inert atmosphere synthesis (e.g., Schlenk flasks, syringes)

Reagent Purification

-

This compound (EtOx): Dry over calcium hydride (CaH₂) overnight and then vacuum distill immediately before use. Store under an inert atmosphere.

-

Acetonitrile (ACN): Use commercially available anhydrous solvent or dry by refluxing over CaH₂ followed by distillation under an inert atmosphere. Store over activated molecular sieves (4 Å).[1]

Polymerization Procedure

The following procedure is for a target degree of polymerization of 100.

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and flame-dry under vacuum. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.

-

Reagent Addition:

-

In the inert atmosphere of a glovebox or using Schlenk techniques, add the desired amount of anhydrous acetonitrile to the reaction flask. For a final monomer concentration of 4 M, this would be approximately 2.1 mL for a 10 mmol scale reaction.

-

Add this compound (e.g., 10 mmol, 0.991 g) to the solvent via syringe.

-

Stir the solution at room temperature.

-

-

Initiation:

-

Prepare a stock solution of methyl triflate in anhydrous acetonitrile if desired for accurate addition of small quantities.

-

Add methyl triflate (e.g., 0.1 mmol, 0.0164 g, corresponding to a [M]/[I] ratio of 100) to the stirred monomer solution via syringe.[1]

-

-

Polymerization:

-

Immerse the reaction flask in a preheated oil bath at 80 °C.[1]

-

Allow the polymerization to proceed for the desired time. For high conversion, a reaction time of several hours to overnight is typical (e.g., 12-24 hours).[1] The progress of the reaction can be monitored by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.

-

-

Termination:

-

After the desired monomer conversion is reached, cool the reaction mixture to room temperature.

-

Add an excess of the terminating agent (e.g., 2-5 fold molar excess relative to the initiator, for instance, 0.2-0.5 mmol of piperidine) to the reaction mixture via syringe.

-

Stir the mixture at room temperature for at least one hour to ensure complete termination of the living polymer chains.

-

-

Purification:

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirred diethyl ether (e.g., 10-20 times the volume of the reaction mixture).

-

A white precipitate of poly(this compound) will form.

-

Isolate the polymer by filtration or decantation.

-

Wash the polymer with fresh cold diethyl ether to remove any residual monomer, initiator, or terminating agent.

-

Dry the purified polymer under vacuum to a constant weight. The yield is typically high (>90%).[1]

-

Characterization

-

¹H NMR Spectroscopy: Confirm the polymer structure and determine the monomer conversion.

-

Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes involved in the living cationic polymerization of this compound.

Caption: Experimental workflow for the synthesis of PEtOx.

Caption: Mechanism of living cationic polymerization of EtOx.

References

Application Notes & Protocols: Microwave-Assisted Polymerization of 2-Ethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx) via microwave-assisted cationic ring-opening polymerization (CROP). This method offers significant advantages over conventional heating, including dramatically reduced reaction times and excellent control over polymer characteristics.

Introduction

Poly(this compound) is a versatile polymer with a growing presence in biomedical applications, such as drug delivery and tissue engineering, owing to its biocompatibility, stealth properties, and tunable thermosensitivity. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the CROP of this compound, enabling rapid production of well-defined polymers.[1][2] The process relies on the efficient and rapid heating of polar solvents and reagents by microwave irradiation, leading to superheating under sealed-vessel conditions and, consequently, a significant increase in polymerization rates.[1] This allows for the synthesis of polymer libraries and block copolymers in a fraction of the time required by conventional methods.[3][4]

Reaction Mechanism: Cationic Ring-Opening Polymerization (CROP)

The polymerization of this compound proceeds via a living cationic ring-opening mechanism. The process consists of three main stages: initiation, propagation, and termination. An electrophilic initiator, commonly an alkyl tosylate like methyl tosylate (MeOTs), attacks the nitrogen atom of the this compound monomer. This initiates the ring-opening of the monomer and forms a cationic oxazolinium species. The propagation step involves the nucleophilic attack of subsequent monomer units on the propagating chain end. Termination is achieved by introducing a nucleophile, such as water or an amine, to quench the reaction and form the final polymer chain.

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

Quantitative Data Summary

The living nature of microwave-assisted CROP allows for precise control over the molecular weight and results in polymers with narrow molecular weight distributions, as indicated by low polydispersity indices (PDI).[3] The tables below summarize typical results obtained under various reaction conditions.

Table 1: Effect of Reaction Time on Polymer Characteristics Conditions: this compound in acetonitrile (4 M), methyl tosylate initiator, [M]/[I] ratio = 60, Temperature = 140 °C in a microwave synthesizer.

| Reaction Time (min) | Monomer Conversion (%) | Mn ( g/mol , Theoretical) | Mn ( g/mol , GPC) | PDI (Mw/Mn) |

| 1 | ~25 | ~1500 | ~1600 | < 1.15 |

| 2 | ~50 | ~3000 | ~3100 | < 1.15 |

| 5 | >95 | ~5950 | ~6000 | < 1.15 |

| 10 | >99 | ~5950 | ~6000 | < 1.15 |

Table 2: Effect of Monomer to Initiator Ratio ([M]/[I]) on Molecular Weight Conditions: this compound in acetonitrile, Temperature = 140 °C, Time = 10 min (run to full conversion).

| [M]/[I] Ratio | Mn ( g/mol , Theoretical) | Mn ( g/mol , GPC) | PDI (Mw/Mn) |

| 25 | ~2500 | ~2600 | < 1.20 |

| 50 | ~5000 | ~5100 | < 1.20 |

| 100 | ~10000 | ~10200 | < 1.25 |

| 200 | ~20000 | ~20500 | < 1.30 |

Note: GPC values are often calibrated against standards like polystyrene or poly(methyl methacrylate), which can lead to slight deviations from theoretical values.[5]

Experimental Protocols

Protocol 1: General Synthesis of PEtOx (Target DP = 100)

This protocol describes a general procedure for synthesizing PEtOx with a target degree of polymerization (DP) of 100.

Materials:

-

This compound (EtOx), distilled over BaH₂ before use.

-

Methyl tosylate (MeOTs), initiator.

-

Acetonitrile (ACN), anhydrous, polymerization solvent.

-

Water or Methanolic Ammonia, terminating agent.

-

Diethyl ether, for precipitation.

-

Microwave vials (e.g., 10 mL) with stirrer bars.

-

Single-mode microwave synthesizer.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the initiator, for example, 0.1 M MeOTs in anhydrous acetonitrile.

-

Reagent Preparation: In a typical experiment, for a [M]/[I] ratio of 100 and a 4M monomer concentration, add this compound (e.g., 4.04 g, 40.8 mmol) and a calculated volume of the MeOTs stock solution (e.g., 4.08 mL of 0.1 M solution, 0.408 mmol) to a dry vial. Add anhydrous acetonitrile to reach a total volume of 10.2 mL.

-

Degassing: Seal the microwave vial and degas the solution by bubbling with nitrogen for 15 minutes.

-

Microwave Irradiation: Place the vial in the microwave synthesizer. Set the temperature to 140 °C, with a pre-stirring time of 30 seconds. Set the reaction time (e.g., 15 minutes to ensure full conversion).

-

Termination: After the reaction is complete and the vial has cooled, open the vial and add a small amount of the terminating agent (e.g., 1 mL of water) to quench the polymerization.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

-

Isolation: Decant the solvent and dry the resulting polymer under vacuum until a constant weight is achieved.

-

Characterization: Analyze the polymer using ¹H NMR to confirm structure and determine monomer conversion, and Gel Permeation Chromatography (GPC/SEC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI).

Caption: Experimental Workflow for Microwave-Assisted PEtOx Synthesis.

Protocol 2: Kinetic Investigation of Polymerization

This protocol is designed to study the rate of polymerization.

Procedure:

-

Master Solution: Prepare a larger volume of the monomer/initiator/solvent solution as described in Protocol 1.

-

Aliquoting: Distribute equal volumes of the master solution (e.g., 2 mL) into several separate microwave vials.[6]

-

Staggered Reactions: Place each vial in the microwave synthesizer and run the reaction for different, predefined periods (e.g., 1, 2, 3, 5, 10, 15 minutes).[6]

-

Quenching: Immediately after each reaction is completed and cooled, quench the polymerization by adding 1 mL of water.[6]

-

Analysis: For each time point, take a small aliquot for ¹H NMR analysis to determine the monomer conversion. The remaining solution can be used for GPC analysis to track the evolution of molecular weight and PDI over time.

-